5-(1,3-benzodioxol-5-ylmethylene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
Synthesis Analysis
The synthesis of thiazolidin-4-one derivatives typically involves the cyclization of thiosemicarbazides or thioureas with various aldehydes under specific conditions to yield a wide range of substituted compounds, including those with benzodioxole and phenylpropyl groups (Rahmani et al., 2017). The process can be facilitated by catalytic amounts of acids or bases and often employs microwave-assisted synthesis for efficiency and selectivity (Bourahla et al., 2021).
Molecular Structure Analysis
Molecular structure analysis through X-ray crystallography and density functional theory (DFT) studies reveals that thiazolidin-4-one derivatives can adopt non-planar configurations, with significant intramolecular and intermolecular hydrogen bonding influencing their solid-state packing. The presence of 1,3-benzodioxole and phenylpropyl substituents affects the electronic distribution and overall molecular geometry, contributing to their biological activity potential (Facchinetti et al., 2016).
Chemical Reactions and Properties
Thiazolidin-4-one derivatives participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the functional groups present. The thioxo and thiazolidinone moieties are particularly reactive towards nitrile oxides, halides, and alkylating agents, leading to a wide array of potential derivatives with varied biological activities (Kandeel & Youssef, 2001).
Physical Properties Analysis
The physical properties of thiazolidin-4-one derivatives, such as solubility, melting points, and crystallinity, are significantly influenced by their molecular structure. The introduction of benzodioxole and phenylpropyl groups can enhance the lipophilicity of these compounds, affecting their solubility in organic solvents and potential bioavailability (Delgado et al., 2005).
Chemical Properties Analysis
The chemical properties of 5-(1,3-benzodioxol-5-ylmethylene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one and its derivatives, such as acidity, basicity, and reactivity towards various chemical reagents, are dictated by the nature of their functional groups. These properties are crucial in determining their mechanism of action as biological agents, where they can act as enzyme inhibitors, receptor agonists/antagonists, or antimicrobial agents, depending on their specific chemical interactions (Kandeel, 2000).
Scientific Research Applications
Antimicrobial and Cytotoxic Activities
Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic activities. For instance, a study on the synthesis of 5-benzylidene-2-[(pyridine-4-ylmethylene)hydrazono]-thiazolidin-4-ones revealed considerable antibiotic activity against B. subtilis and C. albicans. Moreover, certain derivatives showed effective inhibition of human erythromyeloblastoid leukemia (K-562) and human lung carcinoma (NCI-H292) cell lines, indicating their potential as antimicrobial and anticancer agents (Feitoza et al., 2012).
Anticancer Evaluation
The antiproliferative effects of thiazolidinone derivatives have been explored, with some compounds exhibiting cytotoxicity towards Raji (Burkitt's lymphoma) and Jurkat (acute T cell leukemia) cells. These findings underscore the promise of thiazolidinone derivatives in cancer therapy, highlighting their selective cytotoxicity to hematopoietic neoplastic cells compared to solid tumor-derived cells (de Melo Rêgo et al., 2017).
Materials Science Applications
In materials science, thiazolidinone derivatives have been utilized in the development of high-efficiency polymer solar cells. A specific copolymer demonstrated close packing of polymer chains in the solid state, achieving notable performance metrics in solar cell applications (Qin et al., 2009).
properties
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S2/c22-19-18(12-15-8-9-16-17(11-15)24-13-23-16)26-20(25)21(19)10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12H,4,7,10,13H2/b18-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNLEDHSBXIXIQ-PDGQHHTCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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